molecular formula C7H9NO2 B13000663 4-Amino-3-(hydroxymethyl)phenol CAS No. 168202-61-7

4-Amino-3-(hydroxymethyl)phenol

Cat. No.: B13000663
CAS No.: 168202-61-7
M. Wt: 139.15 g/mol
InChI Key: DHKIYDNMIXSKQP-UHFFFAOYSA-N
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Description

4-Amino-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a hydroxymethyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(hydroxymethyl)phenol typically involves the hydroxymethylation of phenol derivatives followed by amination. One common method is the reaction of 3-hydroxymethylphenol with ammonia or an amine under suitable conditions to introduce the amino group at the para position.

Industrial Production Methods: Industrial production of this compound can be achieved through multi-step processes involving nitration, reduction, and hydroxymethylation of phenol derivatives. The process often requires careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-Amino-3-(hydroxymethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

    4-Aminophenol: Similar structure but lacks the hydroxymethyl group.

    3-Aminophenol: Amino group at the meta position instead of para.

    4-Hydroxybenzylamine: Similar structure but with a benzylamine group instead of a hydroxymethyl group.

Uniqueness: 4-Amino-3-(hydroxymethyl)phenol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

CAS No.

168202-61-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-amino-3-(hydroxymethyl)phenol

InChI

InChI=1S/C7H9NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4,8H2

InChI Key

DHKIYDNMIXSKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CO)N

Origin of Product

United States

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